molecular formula C12H9ClO3 B11723527 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Cat. No.: B11723527
M. Wt: 236.65 g/mol
InChI Key: ZJGKTNRMAWNURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . This compound is characterized by the presence of a chromenyl group, which is a derivative of chromene, and a chloro substituent at the 6th position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid typically involves the reaction of 6-chloro-2H-chromen-3-yl derivatives with appropriate reagents to introduce the prop-2-enoic acid moiety. One common method involves the use of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride in the presence of a suitable amine . The reaction is carried out in diethyl ether at room temperature, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-bromo-2H-chromen-3-yl)prop-2-enoic acid
  • 3-(6-fluoro-2H-chromen-3-yl)prop-2-enoic acid
  • 3-(6-methyl-2H-chromen-3-yl)prop-2-enoic acid

Uniqueness

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

ZJGKTNRMAWNURS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.